![molecular formula C18H20N2O B12534601 4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile CAS No. 664363-30-8](/img/structure/B12534601.png)
4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile typically involves the reaction of 4-(2-hydroxyethyl)piperidine with 1-naphthonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyethyl group, followed by nucleophilic substitution with 1-naphthonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[4-(2-oxoethyl)-1-piperidinyl]-1-naphthonitrile.
Reduction: Formation of 4-[4-(2-hydroxyethyl)-1-piperidinyl]-1-naphthylamine.
Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile involves its interaction with specific molecular targets. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the naphthonitrile moiety can interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile: Unique due to its combination of a piperidine ring and naphthonitrile moiety.
4-(2-Hydroxyethyl)piperidine: Lacks the naphthonitrile group, resulting in different biological activities.
1-Naphthonitrile: Lacks the piperidine ring, leading to distinct chemical properties.
Uniqueness
This compound is unique due to its dual functional groups, which provide a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
664363-30-8 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-[4-(2-hydroxyethyl)piperidin-1-yl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C18H20N2O/c19-13-15-5-6-18(17-4-2-1-3-16(15)17)20-10-7-14(8-11-20)9-12-21/h1-6,14,21H,7-12H2 |
InChI Key |
INNYPLBXBJIYNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCO)C2=CC=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate](/img/structure/B12534523.png)
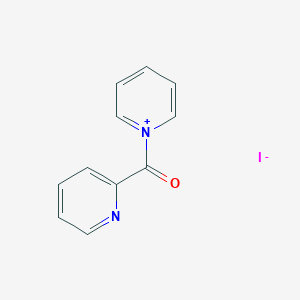
![10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline](/img/structure/B12534546.png)


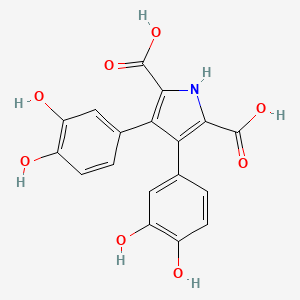
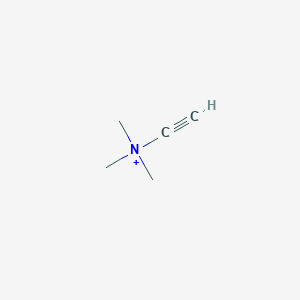
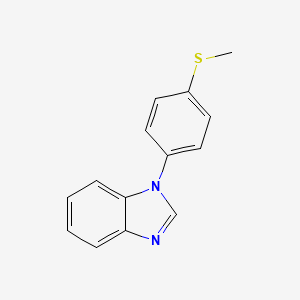


![1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one](/img/structure/B12534602.png)
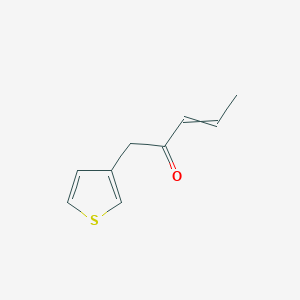
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-](/img/structure/B12534607.png)

